

safety and handling information for CAS 374-98-

1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1,2,2,3,3-Heptafluoro-4-iodobutane*

Cat. No.: *B1294390*

[Get Quote](#)

An In-depth Technical Guide on the Safety and Handling of 1,1,1,3,3,3-Hexafluoropropane (CAS 374-98-1)

Introduction

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of 1,1,1,3,3,3-Hexafluoropropane, identified by CAS number 374-98-1. Also known as HFC-236fa, this compound is a colorless, odorless gas.^[1] It is utilized primarily as a fire extinguishant, a refrigerant for low-pressure chillers, and an explosion suppression agent.^{[1][2]} This guide is intended for researchers, scientists, and professionals in drug development who may handle this substance, summarizing critical data and established safety protocols.

Hazard Identification and GHS Classification

1,1,1,3,3,3-Hexafluoropropane is classified under the Globally Harmonized System (GHS) with the following hazards:

- Gases under pressure, Liquefied gas: Contains gas under pressure; may explode if heated (H280).^[3]
- Specific Target Organ Toxicity — Single Exposure, Category 3: May cause drowsiness or dizziness (H336).^{[3][4]}

- Simple Asphyxiant: May displace oxygen and cause rapid suffocation, particularly in confined spaces.[4]

Contact with the rapidly evaporating liquid can cause frostbite.[4][5]

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements for safe handling, storage, and emergency response is provided in the safety data sheets. Key statements include P260 (Do not breathe gas/vapors), P271 (Use only outdoors or in a well-ventilated area), P403 (Store in a well-ventilated place), and P410 (Protect from sunlight).[3][5]

Quantitative Data Summary

The following tables summarize the key physicochemical, toxicological, and exposure limit data for 1,1,1,3,3,3-Hexafluoropropane.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	152.04 g/mol [1]
Boiling Point	-1.1 °C[1]
Melting Point	-94.2 °C[1]
Density (liquid)	1.4343 g/cm ³ at 0 °C[1]
Appearance	Colorless gas[1]

| Odor | Odorless[1] |

Table 2: Toxicological Data

Endpoint	Value	Species	Notes
Acute Inhalation Toxicity (LC50)	> 195,000 ppm	Rat	4-hour exposure. Narcosis was the primary clinical sign. [1]
Cardiac Sensitization (LOAEL)	150,000 ppm (15%)	-	Lowest Observed Adverse Effect Level for adrenaline-induced cardiac arrhythmia. [2]
Cardiac Sensitization (NOAEL)	100,000 ppm (10%)	-	No Observed Adverse Effect Level. [2]
Mutagenicity/Genotoxicity	Negative	In vitro (Human Lymphocytes, Bacterial/Mammalian Cells)	No evidence of mutagenic or genotoxic activity was found. [1] [4]
Carcinogenicity	Not Classified	-	Not considered a carcinogen by NTP, IARC, or OSHA. [4]

| Reproductive/Developmental Toxicity| Negative | Animal Studies | Animal testing showed no developmental toxicity.[\[4\]](#) |

Table 3: Occupational Exposure Limits

Organization	Limit	Value	Notes
DuPont	AEL	1,000 ppm	8- or 12-hour Time-Weighted Average (TWA). [2]
OARS	WEEL	1,000 ppm	8-hour TWA. [6]

| ACGIH/OSHA | TLV/PEL (as F) | 2.5 mg/m³ | TWA for Fluorides.[\[6\]](#) |

Experimental Protocols

Detailed experimental protocols for toxicological assessment are defined by international regulatory bodies. Below are summaries of key methodologies relevant to the data presented.

Protocol for Acute Inhalation Toxicity (OECD Guideline 403)

This protocol is designed to assess the toxicity of a substance upon inhalation over a short duration.

- **Animal Selection:** Healthy, young adult rats are typically used. Animals are randomized and assigned to control and exposure groups.
- **Exposure Chamber:** A dynamic, whole-body inhalation chamber is used to ensure a uniform and constant concentration of the test substance in the air.
- **Concentration Setting:** A limit test is often performed first. If no mortality occurs at a high concentration (e.g., >195,000 ppm for HFC-236fa), further dose-ranging studies may not be required.[\[1\]](#)
- **Exposure:** Animals are exposed to the test atmosphere for a fixed period, typically 4 hours.
[\[1\]](#)
- **Observation:** Animals are observed for clinical signs of toxicity (e.g., narcosis) during and after exposure.[\[1\]](#) Observations continue for at least 14 days post-exposure to monitor for delayed mortality or recovery.
- **Data Analysis:** The LC50 (median lethal concentration) is calculated if sufficient mortality occurs across different dose groups. For HFC-236fa, the 4-hour LC50 exceeds 195,000 ppm.[\[1\]](#)

Protocol for Cardiac Sensitization

This experiment evaluates the potential of a substance to induce cardiac arrhythmia in the presence of epinephrine (adrenaline).

- Animal Model: Typically, trained, non-anesthetized dogs are used.
- Instrumentation: Animals are instrumented for continuous electrocardiogram (ECG) monitoring.
- Procedure:
 - A pre-exposure challenge of epinephrine is administered intravenously to ensure a normal cardiac response.
 - The animal then inhales a specific concentration of the test substance (e.g., HFC-236fa) for a set period (e.g., 5 minutes).
 - During inhalation, a second challenge of epinephrine is administered.
 - The ECG is monitored for any cardiac arrhythmia.
- Dose Ranging: The concentration of the test substance is varied to determine the threshold for sensitization. The highest concentration that produces no effect is the No Observed Adverse Effect Level (NOAEL), and the lowest concentration that does produce an effect is the Lowest Observed Adverse Effect Level (LOAEL).[\[2\]](#)

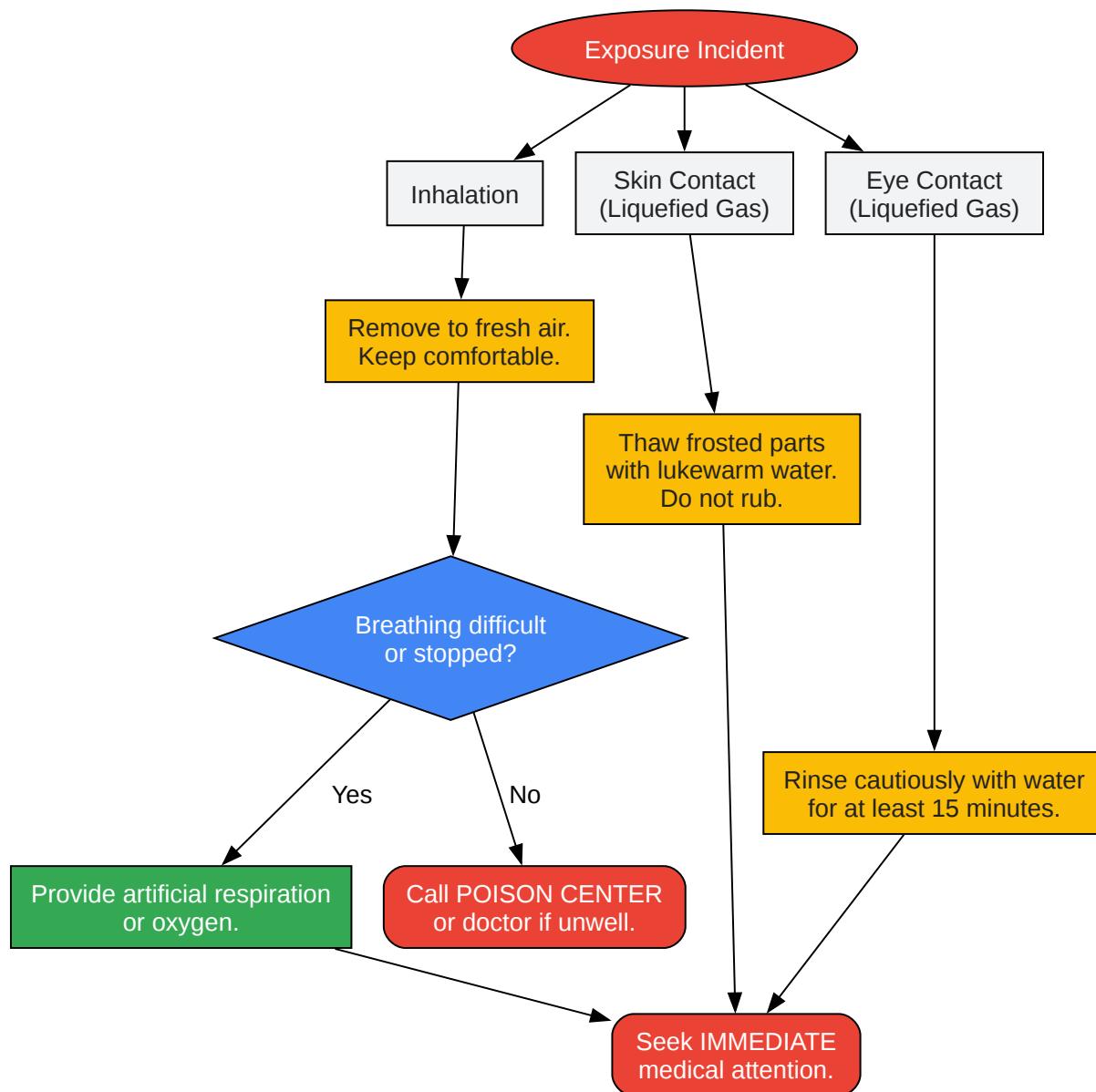
Safety and Handling

Exposure Controls and Personal Protection

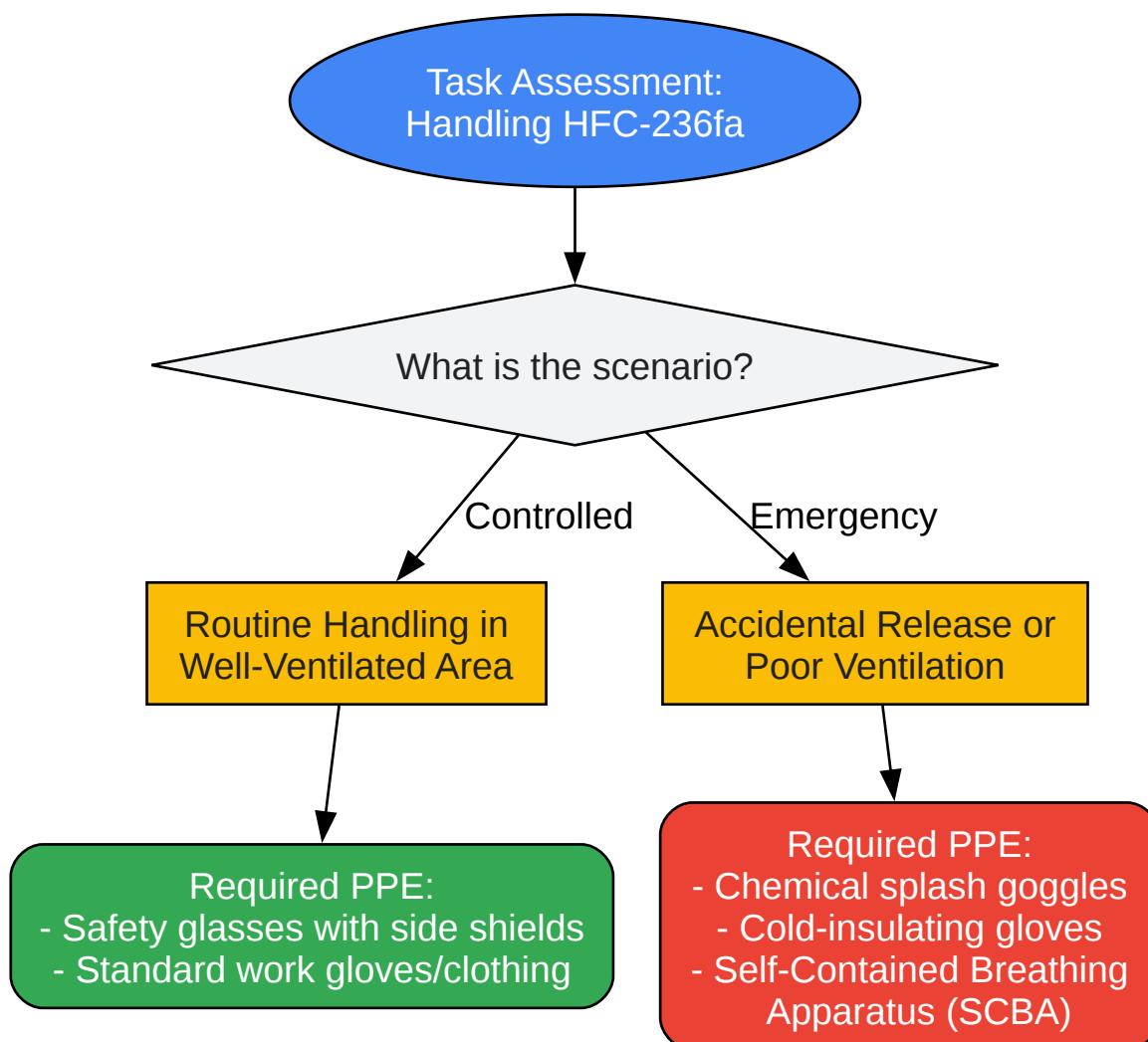
- Engineering Controls: Use only in well-ventilated areas.[\[5\]](#)[\[6\]](#) Process enclosures or local exhaust ventilation should be used to maintain airborne concentrations below exposure limits.[\[7\]](#)
- Respiratory Protection: In case of inadequate ventilation or for emergency response, use a self-contained breathing apparatus (SCBA).[\[4\]](#)
- Eye Protection: Wear safety glasses with side shields or chemical goggles.[\[4\]](#)[\[8\]](#)
- Skin and Body Protection: Wear protective gloves and clothing to prevent contact with liquefied gas, which can cause frostbite.[\[5\]](#)[\[9\]](#)

Handling and Storage

- Handling: Use equipment rated for cylinder pressure. Do not drag, roll, or drop cylinders. Close valves after each use and when empty.[\[6\]](#) Avoid breathing gas.[\[6\]](#)
- Storage: Store in a cool, dry, well-ventilated area, protected from sunlight.[\[5\]](#)[\[6\]](#) Do not expose to temperatures exceeding 50-52°C (125°F), as containers may explode if heated.[\[5\]](#)
[\[10\]](#) Store locked up.[\[6\]](#)

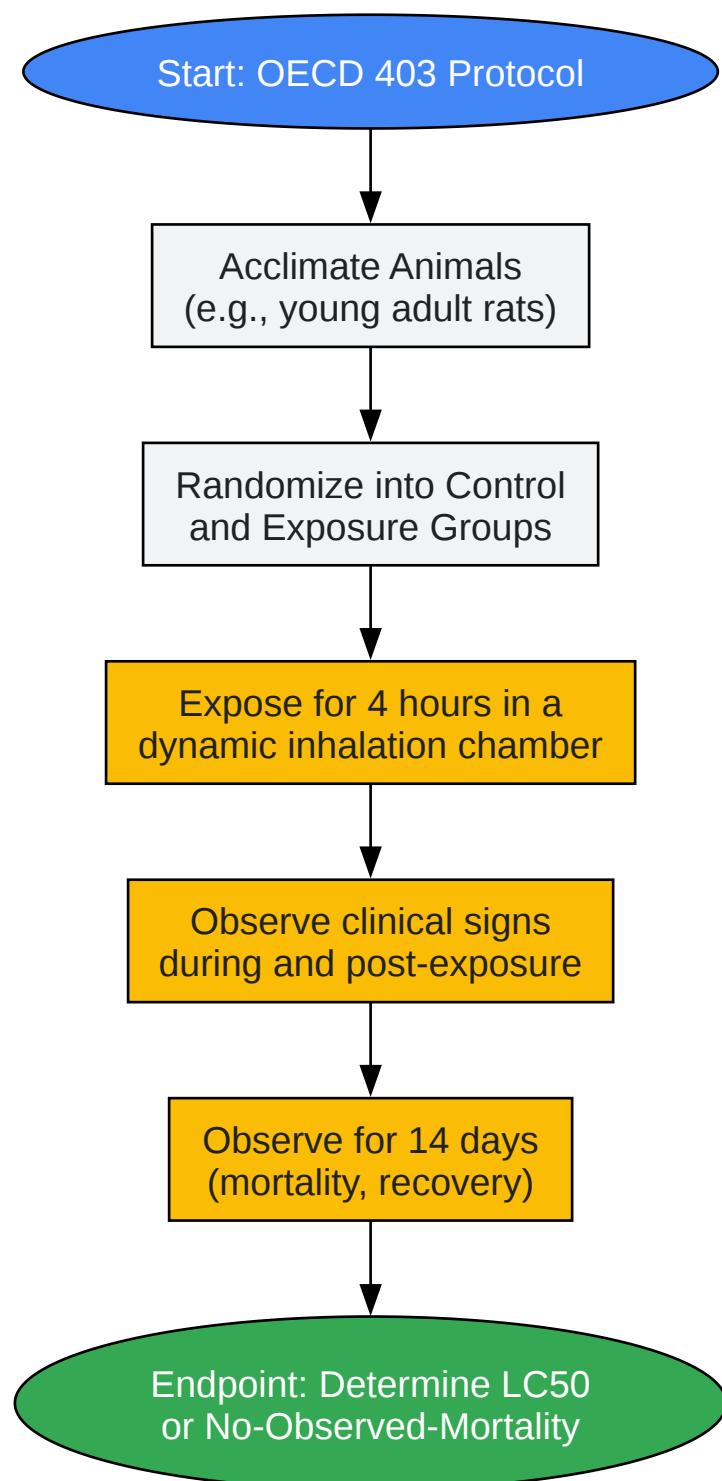

First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[\[5\]](#)[\[6\]](#) If breathing is difficult or has stopped, provide artificial respiration or oxygen.[\[10\]](#) Call a poison center or doctor if you feel unwell.[\[4\]](#)[\[6\]](#)
- Skin Contact: For frostbite, thaw affected areas with lukewarm water.[\[5\]](#) Do not rub the area. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[\[5\]](#) Remove contact lenses if present and easy to do.[\[5\]](#) Get immediate medical attention.[\[5\]](#)
- Special Note: Due to the risk of cardiac sensitization, catecholamine drugs like epinephrine should be used with extreme caution and only in life-threatening emergencies.[\[2\]](#)


Fire Fighting and Accidental Release

- Fire: The substance is nonflammable. However, containers are under pressure and may explode when heated.[\[4\]](#)[\[5\]](#) Use a water spray to cool exposed containers.[\[5\]](#) Firefighters must wear full protective clothing and SCBA.[\[4\]](#) Hazardous decomposition products in a fire include hydrogen fluoride.[\[4\]](#)
- Accidental Release: Evacuate the area immediately. Ensure adequate ventilation. Stop the leak if it is safe to do so.[\[5\]](#) Leaks in confined spaces may cause suffocation by displacing oxygen.[\[4\]](#)

Visualized Workflows and Logic


[Click to download full resolution via product page](#)

Caption: First aid decision tree for exposure to HFC-236fa.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for HFC-236fa handling.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for acute inhalation toxicity testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. origenseguridad.com.mx [origenseguridad.com.mx]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. kiddetechnologies.com [kiddetechnologies.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. airgas.com [airgas.com]
- 7. santofire.co.th [santofire.co.th]
- 8. echemi.com [echemi.com]
- 9. pyebarkerfs.com [pyebarkerfs.com]
- 10. advancedspecialtygases.com [advancedspecialtygases.com]
- To cite this document: BenchChem. [safety and handling information for CAS 374-98-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294390#safety-and-handling-information-for-cas-374-98-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com